5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride
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Overview
Description
5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride is a compound that features a pyrrolidine ring and a pyridine ring, connected via a carbonyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride typically involves the reaction of pyridine-2-amine with pyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-dione: Known for its use in the synthesis of bioactive molecules.
Prolinol: A pyrrolidine derivative with applications in asymmetric synthesis.
Uniqueness
5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride is unique due to its specific structure, which combines the properties of both pyrrolidine and pyridine rings. This combination allows for a diverse range of chemical reactions and biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H14ClN3O |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
(6-aminopyridin-3-yl)-pyrrolidin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C10H13N3O.ClH/c11-9-4-3-8(7-12-9)10(14)13-5-1-2-6-13;/h3-4,7H,1-2,5-6H2,(H2,11,12);1H |
InChI Key |
PFCYARPIMXWDTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(C=C2)N.Cl |
Origin of Product |
United States |
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